2,3,7,8-Tétrachlorodibenzo-p-dioxine

Vue d'ensemble

Description

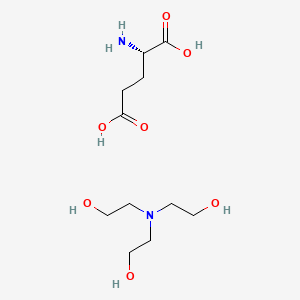

La 2,3,7,8-tétrachlorodibenzo-p-dioxine est une dibenzo-p-dioxine polychlorée, communément appelée dioxine. Il s’agit d’un solide cristallin incolore à blanc sans odeur perceptible à température ambiante. Ce composé est un polluant environnemental persistant et est connu pour sa forte toxicité. Il se forme souvent comme sous-produit indésirable dans divers procédés industriels, tels que la combustion de matières organiques et la production d’herbicides .

Mécanisme D'action

La 2,3,7,8-tétrachlorodibenzo-p-dioxine exerce ses effets principalement par l’intermédiaire du récepteur des hydrocarbures aromatiques. Après liaison à ce récepteur, le complexe se transloque vers le noyau, où il agit comme un facteur de transcription, modifiant l’expression de divers gènes. Cela peut entraîner une large gamme d’effets biologiques, notamment des modifications des voies métaboliques, des réponses immunitaires et de la croissance cellulaire .

Applications De Recherche Scientifique

2,3,7,8-Tetrachlorodibenzo-p-dioxin has been extensively studied for its toxicological effects and environmental impact. Its applications in scientific research include:

Analyse Biochimique

Biochemical Properties

2,3,7,8-Tetrachlorodibenzo-p-dioxin acts via a specific receptor present in all cells: the aryl hydrocarbon (AH) receptor . This receptor is a transcription factor which is involved in the expression of genes . High doses of 2,3,7,8-Tetrachlorodibenzo-p-dioxin either increase or decrease the expression of several hundred genes in rats . It also binds to the XRE promoter region of genes it activates .

Cellular Effects

Exposure to 2,3,7,8-Tetrachlorodibenzo-p-dioxin can cause various cellular effects. It can induce lymphocyte apoptosis, suppress the production of cytotoxic T cells, and promote the high expression of immune suppressor factors . This leads to immune system regulatory dysfunction . It can also invade DNA molecules, inducing mutations, and thus having teratogenic and carcinogenic effects .

Molecular Mechanism

The molecular mechanism of 2,3,7,8-Tetrachlorodibenzo-p-dioxin involves its interaction with the aryl hydrocarbon receptor (AH) present in all cells . This receptor is a transcription factor involved in the expression of genes . High doses of 2,3,7,8-Tetrachlorodibenzo-p-dioxin either increase or decrease the expression of several hundred genes in rats .

Temporal Effects in Laboratory Settings

In laboratory settings, 2,3,7,8-Tetrachlorodibenzo-p-dioxin has been shown to cause a myriad of toxic outcomes including hepatotoxicity, reproductive and developmental toxicity, thymic atrophy, wasting syndrome, immune suppression, and acute lethality . It has a half-life of approximately 19 days in rats .

Dosage Effects in Animal Models

The effects of 2,3,7,8-Tetrachlorodibenzo-p-dioxin vary with different dosages in animal models. Even small amounts (less than 50 µg/kg in sensitive strains) can cause a myriad of toxic outcomes . The tolerable dosage varies greatly between different species .

Metabolic Pathways

2,3,7,8-Tetrachlorodibenzo-p-dioxin is involved in various metabolic pathways. It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) . It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .

Transport and Distribution

2,3,7,8-Tetrachlorodibenzo-p-dioxin is a highly lipophilic compound, which allows it to easily accumulate in biological tissues . It is transported and distributed within cells and tissues, potentially causing long-term toxic effects .

Subcellular Localization

Given its lipophilic nature and its ability to bind to the aryl hydrocarbon receptor present in all cells , it is likely that it can be found in various subcellular compartments where it can exert its effects.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La 2,3,7,8-tétrachlorodibenzo-p-dioxine peut être synthétisée par plusieurs méthodes, notamment la condensation de chlorophénols. Une voie courante implique la réaction du 2,4,5-trichlorophénol avec de l’hydroxyde de sodium à haute température, conduisant à la formation de this compound .

Méthodes de production industrielle : Dans les milieux industriels, la this compound n’est pas produite intentionnellement, mais se forme plutôt comme sous-produit lors de la fabrication de composés organiques chlorés, tels que les herbicides et les désinfectants. Le contrôle des conditions de réaction et l’utilisation de catalyseurs spécifiques peuvent minimiser sa formation .

Analyse Des Réactions Chimiques

Types de réactions : La 2,3,7,8-tétrachlorodibenzo-p-dioxine subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution.

Réactifs et conditions courantes :

Oxydation : Le peroxyde d’hydrogène peut réagir avec la this compound, conduisant à la formation de composés moins toxiques.

Réduction : La déchloration réductrice peut se produire en conditions anaérobies, où des micro-organismes ou des agents chimiques éliminent les atomes de chlore du composé.

Principaux produits : Les principaux produits formés par ces réactions comprennent diverses dibenzo-p-dioxines et dibenzofuranes chlorées et non chlorées .

4. Applications de la recherche scientifique

La this compound a été largement étudiée pour ses effets toxicologiques et son impact environnemental. Ses applications dans la recherche scientifique comprennent :

Comparaison Avec Des Composés Similaires

La 2,3,7,8-tétrachlorodibenzo-p-dioxine est l’un des 75 congénères structurellement similaires du groupe de composés appelés dibenzo-p-dioxines chlorées. Les composés similaires comprennent :

- 1,2,3,7,8-Pentachlorodibenzo-p-dioxine

- 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxine

- 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxine

Comparée à ces congénères, la this compound est la plus toxique et a été largement étudiée pour ses effets néfastes sur la santé. Sa forte affinité pour le récepteur des hydrocarbures aromatiques et sa persistance dans l’environnement en font un composé particulièrement dangereux .

Propriétés

IUPAC Name |

2,3,7,8-tetrachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUFODBRKLSHSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

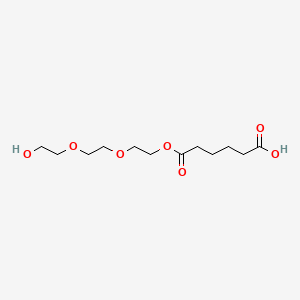

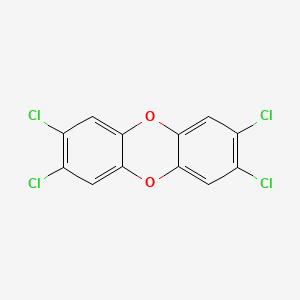

C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C=C3O2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O2 | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN (TCDD) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-p-DIOXIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1467 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021315 | |

| Record name | 2,3,7,8-Tetrachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3,7,8-tetrachlorodibenzo-p-dioxin (tcdd) appears as white crystals or tan crystalline powder. (NTP, 1992), Colorless to white, crystalline solid; [NIOSH], COLOURLESS-TO-WHITE NEEDLE-LIKE CRYSTALS., Colorless to white, crystalline solid. [Note: Exposure may occur through contact at previously contaminated worksites.] | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN (TCDD) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,7,8-Tetrachlorodibenzo-p-dioxin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/431 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-p-DIOXIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1467 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,3,7,8-Tetrachloro-dibenzo-p-dioxin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0594.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes at 932 °F (NTP, 1992), Decomposes | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN (TCDD) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4151 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3,7,8-Tetrachloro-dibenzo-p-dioxin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0594.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

4 °C (39 °F) - closed cup | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4151 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 77 °F (NTP, 1992), In water, 2X10-4 mg/L at 25 °C, 1.4 g/L in ortho-dichlorobenzene; 0.72 g/L in chlorobenzene; 0.57 g/L in benzene; 0.37 g/L in chloroform; 0.11 g/L in acetone; 0.05 g/L in n-octanol; 0.01 g/L in methanol; 0.04 g/L in lard oil, Solubility in water: none, 0.00000002% | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN (TCDD) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4151 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-p-DIOXIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1467 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,3,7,8-Tetrachloro-dibenzo-p-dioxin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0594.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.8 g/cm³ | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-p-DIOXIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1467 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

6.4e-10 mmHg at 68 °F ; 0.0000000014 mmHg at 77 °F (NTP, 1992), 1.50X10-9 mm Hg at 25 °C, Vapor pressure at 25 °C: negligible, (77 °F): 0.000002 mmHg | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN (TCDD) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4151 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-p-DIOXIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1467 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,3,7,8-Tetrachloro-dibenzo-p-dioxin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0594.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Mechanism of Action |

The LD50 value shows a positive log/log correlation with the lipid content of mammals. This is due to the high lipophilicity of the compound which, after entering the body, tends to partition into the lipid fraction, where it is prevented from reaching the target organs (liver, nervous system), and/or receptors. The main toxic effect in all animals is a loss of body weight (wasting syndrome) which is mainly contributed to loss of body fat; thus, animals having greater fat reserves are more resistant. Some similarities in the chemical structure of 2,3,7,8-TCDD and thyroid hormones suggest an influence on the thyroid physiology and thus on lipid metabolism, which would explain the wasting syndrome. ...The mediator of the toxicity of 2,3,7,8-TCDD is via Ah-receptor. Binding to this receptor is a precondition for most of the toxic action of 2,3,7,8-TCDD and related compounds. The ligand-receptor complex interacts in the cell nucleus with certain DNA sequences ('Ah locus' and other gene loci), to cause an increase in mRNA synthesis followed by a dose-related induction of various proteins, especially cytochrome P450-associated monooxygenases. The induction of enzymes is observed after both acute and chronic application of 2,3,7,8-TCDD. The receptor is principally localized in the liver, but is also found in other organs., The Ah receptor (AhR), a soluble cytosolic protein, mediates most of the toxic effects of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and related environmental contaminants. The mechanism of ligand-mediated AhR activation has been, in part, elucidated. The sequence of events following the binding of the AhR/AhR nuclear translocator protein (ARNT) heterodimer to dioxin response elements has yet to be completely understood. The role of coactivator, RIP140, in the modulation of transcriptional activity of AhR/ARNT heterodimer was examined. RIP140 enhanced TCDD-mediated, dioxin response element-driven reporter gene activity in three cell lines. ...These results demonstrate that the AhR recruits coactivators that are capable of enhancing transcription and, thus, the AhR may compete with steroid receptors for a common coactivator pool., To determine the molecular mechanisms underlying the "cross talk" between the activity of 2,3,7,8-tetra-chlorodibenzo-p-dioxin (TCDD), which binds to arylhydrocarbon receptor (AHR) and estradiol (E2)-liganded estrogen receptor (ER), ...the initial step of estrogen action, ligand binding to ER /was examined/. None of the AHR ligands tested, i.e. TCDD, benzo[a]pyrene, 3,3',4,4',5-pentachlorobiphenyl, beta-naphthoflavone, or alpha-naphthoflavone, bound to ER alpha. ...TCDD inhibited E2-activated reporter gene activity from a consensus /estrogen response element/ (ERE) and from EREs in the pS2, /progesterone receptor/ (PR), and Fos genes in transiently transfected MCF-7 human breast cancer cells. However, this inhibition was not reciprocal since E2 did not inhibit TCDD-stimulated luciferase activity from the CYP1A1 promoter in transiently transfected MCF-7 or human endometrial carcinoma HEC-1A cells. | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4151 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless needles, Colorless to white, crystalline solid, Colorless liquid, Needles | |

CAS No. |

1746-01-6 | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN (TCDD) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,7,8-Tetrachlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1746-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,7,8-Tetrachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001746016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,7,8-Tetrachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,7,8-tetrachlorodibenzo[b,e][1,4]dioxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO80M48B6O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4151 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-p-DIOXIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1467 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

563 °F (NTP, 1992), 305 °C, 305-306 °C, 581 °F | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN (TCDD) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4151 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-p-DIOXIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1467 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,3,7,8-Tetrachloro-dibenzo-p-dioxin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0594.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.